molecular formula C13H19N3O2 B14871643 N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine

N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine

Cat. No.: B14871643
M. Wt: 249.31 g/mol
InChI Key: GMGGQMFPOYKDCK-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine: is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine typically involves the reaction of 2-nitrobenzaldehyde with N,N-dimethylpiperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the nitro group to an amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural features allow it to interact with specific molecular targets, making it a potential lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine
  • N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
  • N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine

Comparison: While these compounds share a similar core structure, the position of the nitro group on the aromatic ring significantly influences their chemical reactivity and biological activity. This compound is unique due to the ortho position of the nitro group, which can lead to different steric and electronic effects compared to the meta and para isomers.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine

InChI

InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16(17)18/h3-6,11H,7-10H2,1-2H3

InChI Key

GMGGQMFPOYKDCK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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